molecular formula C8H18O5S2 B2472288 2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol CAS No. 167940-02-5

2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol

Cat. No.: B2472288
CAS No.: 167940-02-5
M. Wt: 258.35
InChI Key: PRTJQASGTOVRPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol involves the reaction of ethanediol with a sulfinylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol involves its ability to interact with various molecular targets through its hydroxyl and sulfinyl groups. These interactions can lead to the stabilization of reactive intermediates and the formation of stable complexes. The compound’s sulfinyl groups are particularly reactive, allowing it to participate in a variety of chemical reactions .

Comparison with Similar Compounds

2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol can be compared to other similar compounds such as:

These comparisons highlight the unique reactivity and applications of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol in various fields of research and industry.

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethylsulfinyl)ethoxy]ethylsulfinyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O5S2/c9-1-5-14(11)7-3-13-4-8-15(12)6-2-10/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTJQASGTOVRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)CCOCCS(=O)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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